Fmoc-Lys(Boc)-OPfp
Overview
Description
“Fmoc-Lys(Boc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular weight of this compound is 468.54 g/mol .
Synthesis Analysis
“Fmoc-Lys(Boc)-OH” is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It is also used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .Molecular Structure Analysis
The empirical formula of “Fmoc-Lys(Boc)-OH” is C26H32N2O6 . The SMILES string of this compound isCC(C)(C)OC(=O)NCCCCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O
. Chemical Reactions Analysis
“Fmoc-Lys(Boc)-OH” is used in the preparation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery . It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .Physical And Chemical Properties Analysis
“Fmoc-Lys(Boc)-OH” is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
- Field : Organic Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used in the solid-phase synthesis of peptides . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .
- Method : The Fmoc group is removed under basic conditions, allowing the next amino acid (also Fmoc-protected) to be added to the chain . The Boc group remains intact during this process, protecting the side chain of the lysine residue .
- Results : The use of Fmoc-Lys(Boc)-OPfp allows for the synthesis of complex peptides with a high degree of control over the sequence .
Ester Hydrolysis
- Field : Green Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used in the hydrolysis of esters . This is a type of reaction where an ester is broken down into its constituent alcohol and carboxylic acid .
- Method : The reaction is carried out using calcium (II) iodide as a protective agent for the Fmoc protecting group . This allows for the selective deprotection of esters, creating SPPS-ready amino acids .
- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Synthesis of D-Fructose-Derived Heyns Peptides
- Field : Biochemistry
- Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of d-fructose-derived Heyns peptides . These are peptides that have been modified by the addition of a sugar molecule .
- Method : The Fmoc-Lys(Boc)-OPfp is incorporated during solid-phase peptide synthesis . The building block allows the synthesis of a peptide identified in tryptic digests of human serum albumin containing the reported glycation site at Lys233 .
- Results : The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .
Preparation of Dimeric RGD Peptide-Paclitaxel Conjugate
- Field : Medicinal Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .
- Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dimeric RGD peptide-paclitaxel conjugate .
- Results : The resulting conjugate can be used for targeted drug delivery, potentially improving the efficacy and reducing the side effects of chemotherapy .
Synthesis of DOTA-Conjugated Multivalent Cyclic-RGD Peptide Dendrimers
- Field : Bioconjugate Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers .
- Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dendrimers .
- Results : The resulting dendrimers can be used for tumor targeting and imaging .
Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
- Field : Organic Chemistry
- Application : Fmoc-Lys(Boc)-OPfp can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
- Method : The synthesis involves coupling Fmoc-Lys(Boc)-OPfp with p-methylbenzhydrylamine (MBHA) resin .
- Results : The resulting salts can be used in various chemical reactions .
Preparation of Dimeric RGD Peptide-Paclitaxel Conjugate
- Field : Medicinal Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery .
- Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dimeric RGD peptide-paclitaxel conjugate .
- Results : The resulting conjugate can be used for targeted drug delivery, potentially improving the efficacy and reducing the side effects of chemotherapy .
Synthesis of DOTA-Conjugated Multivalent Cyclic-RGD Peptide Dendrimers
- Field : Bioconjugate Chemistry
- Application : Fmoc-Lys(Boc)-OPfp is used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers .
- Method : The Fmoc-Lys(Boc)-OPfp is incorporated during the synthesis of the dendrimers .
- Results : The resulting dendrimers can be used for tumor targeting and imaging .
Synthesis of Pentasubstituted Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
- Field : Organic Chemistry
- Application : Fmoc-Lys(Boc)-OPfp can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
- Method : The synthesis involves coupling Fmoc-Lys(Boc)-OPfp with p-methylbenzhydrylamine (MBHA) resin .
- Results : The resulting salts can be used in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456808 | |
Record name | Fmoc-Lys(Boc)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Boc)-OPfp | |
CAS RN |
86060-98-2 | |
Record name | Fmoc-Lys(Boc)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.